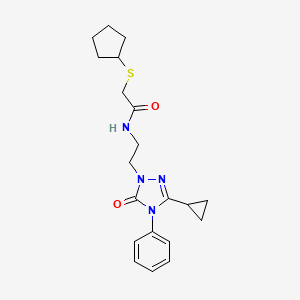

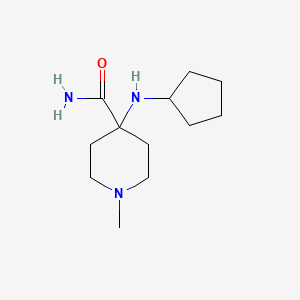

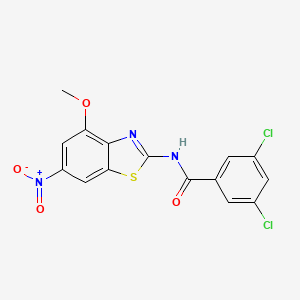

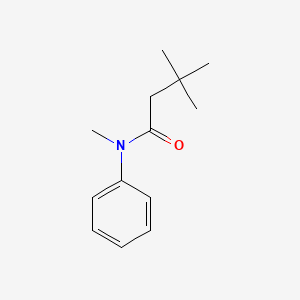

N,3,3-trimethyl-N-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,3,3-trimethyl-N-phenylbutanamide” is a chemical compound with the linear formula C13H19NO . It has a molecular weight of 205.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 205.302 . More detailed information would require specific experimental data.

Wissenschaftliche Forschungsanwendungen

KCNQ Openers for Epilepsy Treatment

N-phenylbutanamide derivatives, including N,3,3-trimethyl-N-phenylbutanamide, have been explored for their potential in treating epilepsy. Research led by Yang, Lu, and Ouyang (2018) demonstrated that these derivatives act as KCNQ openers. KCNQ (Kv7) channels are significant in stabilizing the membrane potential of neurons, and their activation can counteract hyperexcitable states associated with epilepsy. The study synthesized a series of these derivatives and found several potent KCNQ openers. Notably, a compound named Compound 1 exhibited significant anti-convulsant activity without adverse effects, alongside favorable pharmacokinetic profiles in rats. This research indicates the potential of this compound derivatives as a basis for novel anti-epileptic drugs (Yang, Lu, & Ouyang, 2018).

Ligands for Pd-catalyzed Heck and Suzuki Reactions

Certain 1,3-dicarbonyl compounds, such as 3-oxo-N-phenylbutanamide, have been identified as efficient, cost-effective, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions. Cui, Li, Liu, and Guo (2007) reported that these compounds yielded high turnover numbers (approx. 10^3-10^4) in the catalysis of aryl bromides and iodides. This finding is significant for synthetic chemistry, providing a promising alternative to traditional, often costly and phosphine-dependent ligands (Cui, Li, Liu, & Guo, 2007).

Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives

The Prins cascade strategy has been employed to synthesize spiro[tetrahydropyran-3,3'-oxindole] derivatives using 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide and a variety of aldehydes. Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, and Jagadeesh (2014) discovered that this process, under ambient conditions, yielded the corresponding spiro-oxindole derivatives with good yields and excellent selectivity. This method represents an innovative approach to constructing spirocycles in a one-pot operation, showcasing the versatility of N-phenylbutanamide derivatives in complex organic synthesis (Reddy et al., 2014).

Eigenschaften

IUPAC Name |

N,3,3-trimethyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJYLEAZYLJLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2476110.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)

![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2476123.png)